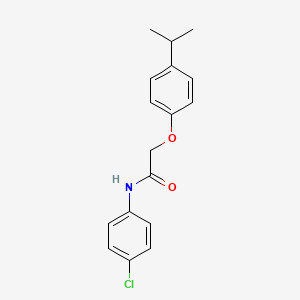![molecular formula C16H17ClN2O B5552611 N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5552611.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylphenyl)urea is a useful research compound. Its molecular formula is C16H17ClN2O and its molecular weight is 288.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.1029409 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chromosomal and Genetic Impact Studies
Research has explored the clastogenicity (chromosome-breaking capacity) and SCE (sister chromatid exchange) induction potential of nitrosated urea pesticide metabolites, including derivatives similar to N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylphenyl)urea. These compounds were found to be potent clastogens and inducers of SCEs in V79-E cells, highlighting their potential genetic and chromosomal impacts (Thust et al., 1980).
Agricultural Applications
Derivatives of this compound have been synthesized and assessed for their utility as plant growth regulators. Some of these compounds demonstrated promising activity, suggesting potential applications in agriculture to enhance plant growth and productivity (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Cytokinin Activity
The cytokinin activity of N-phenyl-N'-(4-pyridyl)urea derivatives, including those structurally related to this compound, was examined. Certain derivatives were found to be highly active as cytokinins, with potential implications for enhancing plant growth and development (Takahashi et al., 1978).
Pharmaceutical Research
The discovery of nonpeptide agonists of the GPR14/urotensin-II receptor, including compounds structurally similar to this compound, indicates potential pharmaceutical applications. These compounds could serve as pharmacological research tools and potential drug leads, demonstrating the versatility of urea derivatives in drug discovery (Croston et al., 2002).
Environmental Science
The photodegradation and hydrolysis of substituted urea pesticides, including compounds similar to this compound, have been studied in water. This research is crucial for understanding the environmental fate and degradation pathways of these chemicals, contributing to environmental risk assessments and pollution control strategies (Gatidou & Iatrou, 2011).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-12-3-2-4-15(11-12)19-16(20)18-10-9-13-5-7-14(17)8-6-13/h2-8,11H,9-10H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHQFUHSMTXPOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(7-Methylnaphthalen-2-yl)sulfonyl]piperidine](/img/structure/B5552530.png)

![N'-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B5552551.png)
![[4-(difluoromethoxy)phenyl]-[(3R,4R)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B5552558.png)
![(NE)-N-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine](/img/structure/B5552564.png)
![2-{[5-(3-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B5552578.png)

![2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5552591.png)
![3-(4-fluorophenyl)-N-[1-(2-methoxyphenoxy)propan-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5552603.png)
![N-(5-methyl-3-isoxazolyl)-4-{[(2-thienylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5552621.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5552627.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B5552633.png)
![1,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5552641.png)
